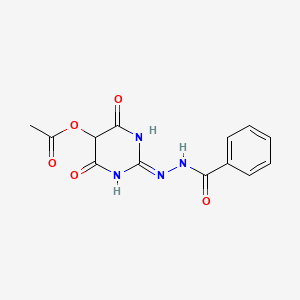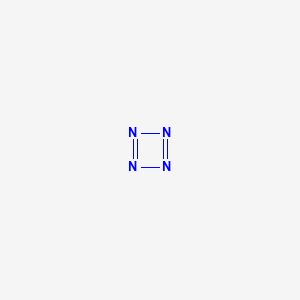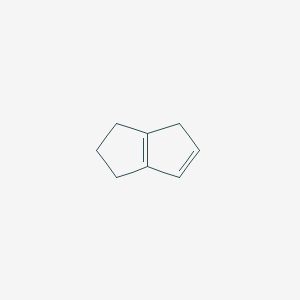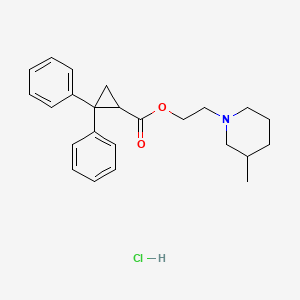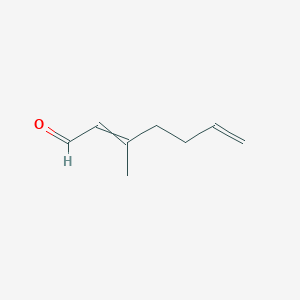
3-Methylhepta-2,6-dienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylhepta-2,6-dienal: is an organic compound with the molecular formula C10H14O It is a type of aldehyde characterized by the presence of a methyl group and two double bonds in its heptadienal structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylhepta-2,6-dienal can be achieved through various organic reactions. One common method involves the aldol condensation of suitable aldehydes or ketones, followed by dehydration to form the desired dienal structure. The reaction conditions typically include the use of a base catalyst, such as sodium hydroxide or potassium hydroxide, and controlled temperature to facilitate the condensation and dehydration steps.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalysts and purification techniques, such as distillation and chromatography, further enhances the efficiency of industrial production.
化学反应分析
Types of Reactions: 3-Methylhepta-2,6-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in the formation of 3-Methylhepta-2,6-dienol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Chemistry: 3-Methylhepta-2,6-dienal is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new compounds and materials.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or other bioactive properties, making it a candidate for further investigation in drug discovery and development.
Medicine: The compound’s potential bioactivity also extends to medicinal chemistry. Researchers explore its effects on biological systems to identify potential therapeutic applications, such as antimicrobial agents or other pharmaceutical uses.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its distinct aroma and chemical properties make it a valuable ingredient in various consumer products.
作用机制
The mechanism of action of 3-Methylhepta-2,6-dienal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity underlies its potential bioactivity, including antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.
相似化合物的比较
Citral (3,7-Dimethylocta-2,6-dienal): Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
6-Methyl-3,5-heptadien-2-one: Another related compound with a similar dienal structure but different functional groups.
Uniqueness: 3-Methylhepta-2,6-dienal is unique due to its specific substitution pattern and reactivity Its distinct chemical properties make it valuable in various applications, from organic synthesis to potential bioactive compounds
属性
CAS 编号 |
51221-81-9 |
|---|---|
分子式 |
C8H12O |
分子量 |
124.18 g/mol |
IUPAC 名称 |
3-methylhepta-2,6-dienal |
InChI |
InChI=1S/C8H12O/c1-3-4-5-8(2)6-7-9/h3,6-7H,1,4-5H2,2H3 |
InChI 键 |
REAMCSFHUFZAHX-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC=O)CCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


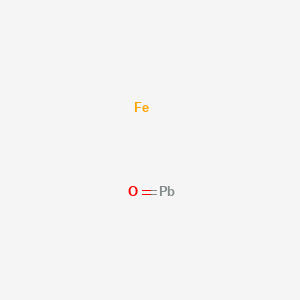
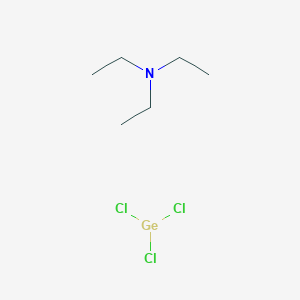
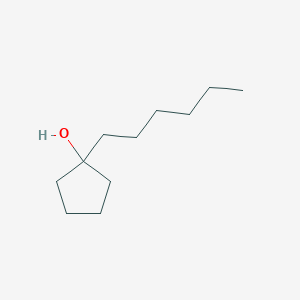
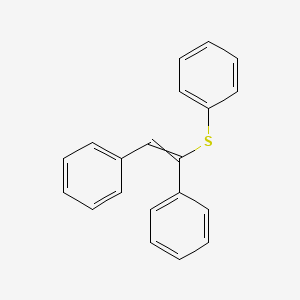
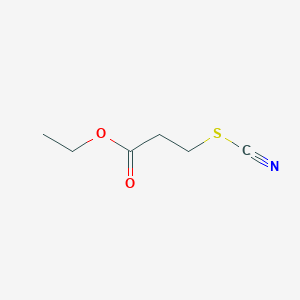
![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)

![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
